molecular formula C17H11NS B14728264 2-Phenylbenzo[f][1,3]benzothiazole CAS No. 5325-19-9

2-Phenylbenzo[f][1,3]benzothiazole

Cat. No.: B14728264
CAS No.: 5325-19-9
M. Wt: 261.3 g/mol
InChI Key: CYVZJVLKLDQVRY-UHFFFAOYSA-N
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Description

2-Phenylbenzo[f][1,3]benzothiazole is a versatile benzothiazole derivative that serves as a privileged scaffold in scientific research, particularly in the development of novel therapeutic agents and functional materials. In medicinal chemistry, this structural motif is recognized for its significant pharmacological potential. Benzothiazole derivatives demonstrate a broad spectrum of biological activities, including potent anticancer properties against various cell lines, with some compounds in this class exhibiting greater potency than standard reference drugs like cisplatin . Researchers also value its antimicrobial efficacy, as related compounds show promising activity against Gram-positive bacteria (e.g., Staphylococcus aureus and Bacillus subtilis ) and Gram-negative bacteria (e.g., Escherichia coli ), with minimum inhibitory concentration (MIC) values reported in the range of 25-200 µg/mL . The mechanism of action for benzothiazole derivatives often involves interaction with key biological targets. Studies indicate these compounds can inhibit essential bacterial enzymes such as dihydroorotase, confirmed through molecular docking studies that reveal hydrogen bonding with active site residues like LEU222 or ASN44 . Additionally, their anticancer activity is frequently associated with DNA binding capacity, enabling interference with crucial cellular processes in target cells . Beyond biomedical applications, this compound and its derivatives are valuable in materials science due to their interesting photophysical properties. These compounds find applications in coordination chemistry, sensing technologies, and the development of organic light-emitting devices (OLEDs) . The synthesis of this compound can be achieved through environmentally benign, microwave-assisted green chemistry approaches, as well as catalytic methods using ionic liquids or nanoparticles, ensuring high yield and purity suitable for research applications . This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5325-19-9

Molecular Formula

C17H11NS

Molecular Weight

261.3 g/mol

IUPAC Name

2-phenylbenzo[f][1,3]benzothiazole

InChI

InChI=1S/C17H11NS/c1-2-6-12(7-3-1)17-18-15-10-13-8-4-5-9-14(13)11-16(15)19-17/h1-11H

InChI Key

CYVZJVLKLDQVRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3S2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Phenylbenzo F 1 2 Benzothiazole and Its Derivatives

Conventional Cyclization and Condensation Reactions

Conventional methods for synthesizing the 2-phenylbenzothiazole (B1203474) scaffold have long been established, primarily relying on cyclization and condensation reactions. These foundational techniques, while effective, often necessitate harsh reaction conditions.

Reactions Involving 2-Aminothiophenol (B119425) and Carbonyl Compounds

The most common and direct route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various carbonyl-containing compounds, such as aldehydes, ketones, carboxylic acids, or acyl chlorides. nih.govresearchgate.netresearchgate.net This method is widely used due to the ready availability of the starting materials. nih.gov

The reaction between 2-aminothiophenol and an aldehyde, for instance, can be catalyzed by a mixture of H2O2/HCl in ethanol (B145695) at room temperature, yielding excellent results. mdpi.com A study demonstrated that using a 1:1:6:3 ratio of 2-aminothiophenol to aromatic aldehyde to H2O2 to HCl provides optimal conditions for this coupling. mdpi.com Another approach involves the condensation of 2-aminothiophenol with aromatic aldehydes in refluxing toluene. nih.gov The mechanism is believed to involve the activation of the aldehyde by a catalyst, such as NH4Cl, through hydrogen bonding, which facilitates the nucleophilic attack by the amino group of 2-aminothiophenol. mdpi.com

Below is an interactive data table summarizing the synthesis of 2-arylbenzothiazoles from the condensation of 2-aminothiophenol and various aromatic aldehydes using a sodium hydrosulfite oxidizing agent. mdpi.com

Cyclization of Thiobenzanilides (Jacobson Cyclization)

The Jacobson cyclization is a classic method for synthesizing benzothiazoles through the oxidative cyclization of thiobenzanilides. researchgate.netacs.org This reaction typically involves the use of an oxidizing agent like potassium ferricyanide (B76249) in the presence of a base. researchgate.netresearchgate.net The mechanism proceeds via a radical cyclization of the thiobenzanilide. researchgate.net While it is a highly effective strategy, a major drawback is its low tolerance for certain functional groups, such as alkoxycarbonyl and cyano groups, which may not remain intact during the reaction. acs.org

Historically, Jacobson and Frankenbacher reported the synthesis of 2-substituted benzothiazoles using potassium ferricyanide with sodium hydroxide. researchgate.netresearchgate.net This method has been particularly useful for the synthesis of 6-substituted benzothiazoles through the radical cyclization of 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides. researchgate.net However, the use of stoichiometric or excess amounts of potentially toxic reagents can be a disadvantage. acs.org

Catalytic Approaches in 2-Phenylbenzo[f]organic-chemistry.orgtandfonline.combenzothiazole Synthesis

Modern synthetic chemistry has increasingly moved towards catalytic methods to overcome the limitations of conventional approaches, offering milder reaction conditions, higher efficiency, and greater functional group tolerance.

Transition Metal-Catalyzed Cyclizations (e.g., Copper, Palladium, Rhodium)

Transition metals have proven to be powerful catalysts for the synthesis of benzothiazoles.

Copper-catalyzed reactions offer an efficient route. One method involves the condensation of 2-aminobenzenethiols with nitriles, catalyzed by Cu(OAc)2 in ethanol. nih.govorganic-chemistry.orgacs.org This approach is applicable to a wide range of nitriles with various functional groups, providing excellent yields. nih.govorganic-chemistry.orgacs.org The reaction mechanism is thought to proceed through a Cu(I)/Cu(III) manifold via an oxidative insertion/reductive elimination pathway. organic-chemistry.org Another copper-catalyzed method achieves the synthesis of benzothiazoles from N-benzyl-2-iodoanilines and potassium sulfide (B99878) through a double C-S bond formation. organic-chemistry.org

Palladium-catalyzed cyclization of thiobenzanilides represents a significant advancement, proceeding through a C-H functionalization/C-S bond formation process. acs.orgnih.govnih.govfigshare.com A novel catalytic system comprising Pd(II), Cu(I), and Bu4NBr has been shown to produce a variety of substituted benzothiazoles in high yields with good functional group tolerance. acs.orgnih.gov This method is a rare example of C-S bond formation via transition-metal-catalyzed C-H functionalization. acs.org Another palladium-catalyzed approach is the Suzuki biaryl coupling of 2-bromobenzothiazole (B1268465) with aryl boronic acids. researchgate.net

The table below presents data on the palladium-catalyzed cyclization of various thiobenzanilides. acs.org

Acid- and Base-Catalyzed Methods

Both acids and bases can effectively catalyze the synthesis of 2-phenylbenzothiazoles.

Acid-catalyzed methods often involve the condensation of 2-aminothiophenol with carbonyl compounds. Brønsted acids have been used to catalyze the cyclization of 2-aminothiophenols with β-diketones under metal-free conditions. organic-chemistry.org A simple and green method utilizes alkyl carbonic acid, formed in situ from CO2 and methanol, to catalyze the reaction between 2-aminothiophenol and benzaldehyde (B42025). tandfonline.com This system is advantageous as it simplifies the workup process by eliminating the need for neutralization with a base. tandfonline.com Other acid catalysts, such as o-benzenedisulfonimide, have also been employed for the reaction between 2-aminothiophenol and various orthoesters or aldehydes. researchgate.net

Base-catalyzed methods are also prevalent. For instance, the intramolecular cyclization of thiobenzamides to benzothiazoles can be promoted by bases. nih.gov The use of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a catalyst has been reported for the cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane. nih.gov

Nanoparticle-Mediated Synthesis (e.g., Nickel Oxide Nanorods)

The use of nanoparticles as catalysts represents a green and efficient approach to benzothiazole (B30560) synthesis. Nickel oxide (NiO) nanorods, synthesized via a microwave-assisted method, have been successfully used as catalysts for the synthesis of substituted benzothiazoles. researchgate.net This method offers excellent yields under mild reaction conditions. researchgate.net The NiO nanorods can be prepared using nickel(II) acetate (B1210297) as a precursor in 1,4-butanediol, which acts as a solvent, reactant, promoter, and capping agent. researchgate.net

Other nanoparticle catalysts have also been explored. For example, a Cu(II)-containing nano-silica triazine dendrimer supported on SiO2 has been used to catalyze the reaction of 2-aminothiophenol with aryl aldehydes, achieving high yields in short reaction times. mdpi.com Similarly, TiO2 nanoparticles in the presence of hydrogen peroxide have been used for the oxidative coupling of 2-aminothiophenol with aromatic aldehydes. tandfonline.com

The table below shows the results for the synthesis of 2-arylbenzothiazoles using a TiO2 nanoparticle catalyst. tandfonline.com

Green Chemistry-Inspired Methodologies (e.g., Solvent-Free, Low Transition Temperature Mixtures)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazole compounds to minimize environmental impact. nih.gov These methodologies often focus on reducing or eliminating the use of hazardous solvents and developing energy-efficient processes.

Solvent-free reaction conditions represent a significant step towards greener synthesis. The condensation of 2-aminothiophenols with aldehydes, a primary route to 2-substituted benzothiazoles, can be effectively carried out without a solvent, often with the assistance of microwave irradiation or catalysts. researchgate.net This approach not only reduces solvent waste but can also lead to shorter reaction times and simpler product isolation.

While specific examples detailing the use of low transition temperature mixtures (LTTMs), also known as deep eutectic solvents (DES), for the synthesis of 2-phenylbenzo[f] nih.govmdpi.combenzothiazole are not extensively documented in the provided search results, the use of ionic liquids, which share some characteristics with LTTMs, has been reported for the synthesis of 2-arylbenzothiazoles. mdpi.com These ionic liquids can act as both the solvent and catalyst, offering advantages such as thermal stability and recyclability. The exploration of LTTMs as a truly green solvent system for this class of compounds remains a promising area for future research.

Emerging Synthetic Strategies

The quest for more efficient and versatile synthetic routes has led to the development of several emerging strategies. These methods often employ novel activation techniques or catalytic systems to achieve transformations that are difficult or inefficient using traditional methods.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and the synthesis of benzothiazole derivatives is no exception. researchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.govbau.edu.tr This rapid and efficient heating is particularly beneficial for the synthesis of 2-substituted benzothiazoles. mdpi.com

For instance, the condensation of 2-aminobenzenethiol with various aldehydes under microwave irradiation has been shown to produce 2-substituted benzothiazoles in excellent yields (45-99%). mdpi.com This method is compatible with a range of functional groups on the aldehyde, including both electron-donating and electron-withdrawing groups. mdpi.com The synthesis of N-alkylated benzotriazole (B28993) derivatives has also been successfully achieved using microwave irradiation, resulting in good yields compared to conventional methods. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Thiazolyl Imidazo Indole Derivatives

Method Reaction Time Yield (%)
Conventional 10-12 hours 60-75
Microwave 5-10 minutes 80-92

Data compiled from a study on the synthesis of related heterocyclic systems, highlighting the general advantages of microwave irradiation. connectjournals.com

Cross-dehydrogenative coupling (CDC) has become a highly attractive strategy in organic synthesis as it allows for the formation of C-C and C-heteroatom bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. thieme-connect.de This atom-economical approach has been explored for the synthesis of complex molecules containing the benzothiazole core.

While direct CDC reactions to form the 2-phenylbenzo[f] nih.govmdpi.combenzothiazole backbone were not explicitly detailed in the search results, related applications demonstrate the potential of this methodology. For example, copper-catalyzed dehydrogenative cross-coupling of benzothiazoles with thiazoles has been described as a straightforward method for creating 2,2'-linkages of thiazoles. nih.gov Furthermore, the cross-dehydrogenative reactivity of benzophenothiazine, a structurally related compound, has been shown to favor C-C bond formation with phenols and indoles. nih.gov These examples suggest that CDC represents a promising avenue for the direct C-H arylation of a pre-formed benzo[f] nih.govmdpi.combenzothiazole ring at the 2-position or for the construction of the core itself from appropriate precursors.

The use of visible light as a renewable energy source to drive chemical reactions has gained significant traction in recent years. chemrxiv.org Photoredox catalysis, in particular, has emerged as a powerful tool for the synthesis of a variety of organic compounds, including benzothiazoles. chemrxiv.org

A notable application is the visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. researchgate.net This method is often carried out at room temperature under an air atmosphere, using a simple light source like a blue LED. nih.govresearchgate.net The reaction can proceed efficiently without the need for transition-metal catalysts or other additives, making it an economically and environmentally attractive option. researchgate.net The proposed mechanism often involves the formation of radical intermediates. researchgate.net A variety of aromatic, heteroaromatic, and aliphatic aldehydes are compatible with this transformation, affording the desired 2-substituted benzothiazoles in good yields. nih.govresearchgate.net

In some instances, the combination of enzymatic catalysis with visible-light photoredox catalysis can lead to remarkably high yields in very short reaction times. chemrxiv.org For example, one innovative methodology achieved up to 99% yield of 2-substituted benzothiazoles in just 10 minutes. chemrxiv.org

Table 2: Examples of Visible Light-Mediated Synthesis of 2-Substituted Benzothiazoles

Aldehyde Catalyst/Conditions Yield (%) Reference
Benzaldehyde 12W blue LED, air Good nih.govresearchgate.net
Various aromatic/aliphatic aldehydes Laccase, room temperature Good to excellent nih.gov
Thiobenzanilides Riboflavin tetraacetate, K₂S₂O₈, N₂ - chemrxiv.org

Yields are reported as "good" or "good to excellent" in the source material without specific percentages in some cases.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the reactants. jocpr.com This approach offers significant advantages in terms of operational simplicity, reduced waste, and the rapid generation of molecular diversity.

The construction of the benzothiazole scaffold and its fused derivatives can be achieved through MCRs. For instance, a one-pot, three-component reaction involving an arylglyoxal, lawsone, and a thiobenzamide (B147508) in acetic acid has been reported for the synthesis of lawsone-linked 1,3-thiazoles in excellent yields and short reaction times. nih.gov While this example does not directly produce 2-phenylbenzo[f] nih.govmdpi.combenzothiazole, it demonstrates the power of MCRs in constructing complex thiazole-containing molecules.

More directly related, the synthesis of 4-cyano-5-imino-3-methylthio-9-nitro-2H-1,2,4-triazipino[3,4-b] nih.govmdpi.combenzothiazole derivatives has been achieved through a one-step multicomponent reaction. jocpr.com This highlights the potential for developing novel MCRs specifically designed for the efficient, one-pot construction of the 2-phenylbenzo[f] nih.govmdpi.combenzothiazole core from simple and readily available starting materials. The facile construction of benzo[f]quinoline-linked covalent organic frameworks via a one-pot three-component condensation also showcases the versatility of MCRs in creating complex, functional materials. nih.gov

Comprehensive Spectroscopic and Structural Elucidation of 2 Phenylbenzo F 1 2 Benzothiazole

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, offers insights into the molecular vibrations and functional groups present in 2-Phenylbenzo[f] rsc.orgnih.govbenzothiazole (B30560).

The FTIR spectrum of 2-phenyl-1,3-benzothiazole has been recorded, providing information about its characteristic vibrational modes. nist.gov The spectrum was obtained from a solid sample prepared as a split mull. nist.gov The instrument used was a Perkin-Elmer 621 grating spectrometer, with measurements taken using KBr plates for the 4000-1335 cm⁻¹ range and CsBr plates for the 1335-300 cm⁻¹ range. nist.gov

Raman spectroscopy has also been employed to study the vibrational properties of this compound. nih.gov A FT-Raman spectrum was recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Studies on related benzothiazole derivatives have utilized both experimental and computational (DFT) methods to assign vibrational frequencies. esisresearch.orgesisresearch.orgresearchgate.net For instance, in a study of a related benzothiazole derivative, the Raman spectrum was recorded in the 4000–100 cm⁻¹ range. esisresearch.org

Table 1: Selected Vibrational Frequencies for 2-Phenylbenzo[f] rsc.orgnih.govbenzothiazole and Related Compounds

Vibrational ModeFrequency (cm⁻¹)TechniqueReference
C=N stretching of the benzothiazole moiety1412-1513FTIR researchgate.net
C-S stretching~710FTIR researchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of 2-Phenylbenzo[f] rsc.orgnih.govbenzothiazole by providing information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

¹H NMR: The ¹H NMR spectrum of 2-Phenylbenzothiazole (B1203474) has been reported in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. rsc.org The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. rsc.org The spectrum shows a multiplet in the aromatic region, with specific signals observed at δ 8.10-8.07 (3H), 7.89 (d, J = 8 Hz, 1H), 7.57-7.46 (m, 4H), and 7.37 (t, J = 8 Hz, 1H). rsc.org Another source also provides ¹H NMR data for 2-Phenylbenzothiazole. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum has also been recorded, providing further structural details. rsc.orgnih.gov Chemical shifts for the carbon atoms are also reported in ppm. While specific values for 2-Phenylbenzo[f] rsc.orgnih.govbenzothiazole were not explicitly detailed in the search results, studies on related benzothiazole derivatives have utilized ¹³C NMR for structural characterization. nih.govnih.gov

Table 2: ¹H NMR Data for 2-Phenylbenzothiazole in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of Protons
8.10-8.07m-3
7.89d81
7.57-7.46m-4
7.37t81

Data from reference rsc.org.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.

The electron ionization mass spectrum of 2-Phenylbenzothiazole shows a molecular ion peak corresponding to its molecular weight. nist.govnist.gov The molecular formula is C₁₃H₉NS, and the molecular weight is 211.28 g/mol . nih.govnist.govnist.gov The mass spectrum reveals a base peak at m/z 211, which corresponds to the molecular ion [M]⁺. rsc.org Other significant fragments are observed at m/z 208 and 69. rsc.org The fragmentation patterns of related benzothiazole derivatives have been studied to understand their decomposition pathways under mass spectrometric conditions. researchgate.net

Table 3: Mass Spectrometry Data for 2-Phenylbenzothiazole

m/zRelative IntensityAssignmentReference
211100[M]⁺ rsc.org
20826.6[M-H₂S]⁺ or [M-CN]⁺ rsc.org
6916.1- rsc.org

X-ray Diffraction (XRD) Analysis (Single Crystal and Powder)

X-ray diffraction (XRD) analysis is used to determine the crystal structure of a compound in its solid state. Both single-crystal and powder XRD techniques can be employed.

While specific single-crystal XRD data for 2-Phenylbenzo[f] rsc.orgnih.govbenzothiazole was not found in the search results, studies on related compounds have utilized this technique. For instance, the crystal structures of derivatives of 2-(2′-aminophenyl)benzothiazole have been determined by single-crystal XRD. mdpi.com Powder XRD data has been collected for various benzothiazole derivatives to understand their crystalline nature. nih.gov The molecular structure of related compounds has been determined to crystallize in specific space groups, such as the chiral space group P2₁ or the achiral space group Pbca. nih.gov

Elemental Microanalysis (CHNS)

Elemental microanalysis (CHNS) is a technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This analysis is crucial for confirming the empirical formula of a synthesized compound.

The theoretical elemental composition of 2-Phenylbenzo[f] rsc.orgnih.govbenzothiazole (C₁₃H₉NS) is approximately 73.91% Carbon, 4.29% Hydrogen, 6.63% Nitrogen, and 15.18% Sulfur. Experimental determination of these percentages is a standard characterization method for newly synthesized benzothiazole derivatives. mdpi.comnih.gov The analysis is typically performed using a CHNS elemental analyzer where the sample undergoes combustion, and the resulting gases are separated and detected. thermofisher.comvelp.com

Table 4: Theoretical Elemental Composition of 2-Phenylbenzo[f] rsc.orgnih.govbenzothiazole

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01113156.14373.91%
HydrogenH1.00899.0724.29%
NitrogenN14.007114.0076.63%
SulfurS32.06132.0615.18%
Total 211.282 100.00%

Thermal Analysis Techniques (Thermogravimetric Analysis, TGA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition of a compound as a function of temperature.

While specific TGA data for 2-Phenylbenzo[f] rsc.orgnih.govbenzothiazole was not available in the search results, related benzothiazole derivatives have been studied using thermal analysis. esisresearch.org Differential Scanning Calorimetry (DSC), a related technique, has been used to determine the melting points and purity of benzothiazole compounds. esisresearch.org For example, the melting point of 2-phenyl-1,3-benzothiazole is reported to be 114 °C. nist.gov

Advanced Microscopy and Elemental Mapping (FESEM, EDX)

Field Emission Scanning Electron Microscopy (FESEM) and Energy Dispersive X-ray Spectroscopy (EDX) are used to visualize the surface morphology and determine the elemental composition of a material, respectively.

Although no specific FESEM or EDX studies were found for 2-Phenylbenzo[f] rsc.orgnih.govbenzothiazole, these techniques are commonly applied in the characterization of related materials. For instance, FESEM could be used to examine the crystal morphology and particle size of the compound, while EDX would confirm the presence and distribution of Carbon, Hydrogen, Nitrogen, and Sulfur on the sample's surface.

Coordination Chemistry of 2 Phenylbenzo F 1 2 Benzothiazole and Its Metal Complexes

Synthesis and Characterization of Metal Complexes (e.g., Transition Metals, Lanthanides)

The synthesis of metal complexes involving 2-phenylbenzo[f] acs.orgnih.govbenzothiazole (B30560) often utilizes the ligand's ability to act as a cyclometalating agent. For instance, mononuclear platinum(II) complexes have been prepared by reacting the DMSO solvate [Pt(pbt)Cl(DMSO)] with a thallium salt and a pyrazole (B372694) ligand. acs.org This method yields cationic bis-pyrazole Pt(II) complexes of the general formula [Pt(pbt)(R'₂-pzH)₂]PF₆. acs.org Bimetallic platinum complexes, both Pt(II)-Pt(II) and Pt(III)-Pt(III), have also been synthesized, showcasing the diverse coordination modes of the pbt ligand and its derivatives. acs.org

The characterization of these complexes relies on a suite of analytical techniques. Single-crystal X-ray diffraction is instrumental in determining the molecular structure and coordination geometry. nih.govnih.gov For example, in the [Pt(pbt)(R'₂-pzH)₂]PF₆ complexes, the pyrazole ligands adopt a syn orientation stabilized by hydrogen bonding with the counteranion. acs.org Spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR are routinely used to confirm the ligand framework and its coordination to the metal center. nih.gov Elemental analysis provides further evidence for the proposed stoichiometry of the complexes. nih.govresearchgate.net

The synthesis of complexes with other transition metals, such as iridium(III), has also been reported. These complexes, with the general formula [Ir(C^N)₂(N^N)][PF₆] where the pbt ligand can act as the cyclometalating C^N ligand, are prepared and characterized using similar methodologies. rsc.org The synthesis of zinc(II) and copper(I) complexes with a related phosph(III)azane ligand derived from 2,1,3-benzothiadiazole (B189464) has also been described, highlighting the broader coordination chemistry of benzothiazole-containing ligands. nih.govnih.gov

Table 1: Examples of Synthesized 2-Phenylbenzo[f] acs.orgnih.govbenzothiazole Metal Complexes

ComplexMetalAncillary LigandsSynthesis MethodReference
[Pt(pbt)(pzH)₂]PF₆Platinum(II)Pyrazole (pzH)Reaction of [Pt(pbt)Cl(DMSO)] with TlPF₆ and pzH acs.org
[Pt(pbt)(μ-pz)]₂Platinum(II)Bridging pyrazolate (pz)Not specified acs.org
[Pt(pbt)(μ-pz)Cl]₂Platinum(III)Bridging pyrazolate (pz), ChlorideSunlight-induced oxidation of [Pt(pbt)(μ-pz)]₂ acs.org
[Ir(pbtz)₂(btzpy)][PF₆]Iridium(III)2-(pyridine-2-yl)benzo[d]thiazole (btzpy)Not specified rsc.org

Photophysical Properties of Metal-Ligand Coordination Compounds

The metal complexes of 2-phenylbenzo[f] acs.orgnih.govbenzothiazole and its derivatives often exhibit interesting photophysical properties, including luminescence. The nature of these properties is highly dependent on the metal center, the coordination environment, and the presence of other ligands.

For instance, mononuclear platinum(II) complexes of the type [Pt(pbt)(R'₂-pzH)₂]PF₆ display absorption spectra with intense bands in the UV region attributed to π-π* intraligand transitions within the pbt ligand. acs.org They also show a lower energy band that is assigned to a mixture of metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. acs.org The emission from these complexes is typically phosphorescence, originating from a triplet state with mixed ³IL/³MLCT character. acs.org

In some dinuclear platinum complexes, such as those containing a dimethylamino-substituted pbt ligand, dual emission (fluorescence and phosphorescence) can be observed, depending on the excitation wavelength. acs.org The photophysical behavior can also be tuned by the choice of ancillary ligands. For example, in iridium(III) complexes, varying the cyclometalating ligand allows for the tuning of the HOMO-LUMO gap, resulting in emissions ranging from orange to deep-red. rsc.org The quantum yields of these iridium complexes can be significant, reaching up to 41% in some cases. rsc.org

The solid-state photophysical properties can be influenced by intermolecular interactions. For example, different polymorphs of a cyclometalated Pt(II) complex with pbt and a picolinate (B1231196) ligand exhibit different emission colors and wavelengths due to varying degrees of aggregation and Pt···Pt interactions in the solid state. nih.govacs.org

Table 2: Photophysical Data for Selected 2-Phenylbenzo[f] acs.orgnih.govbenzothiazole Metal Complexes

ComplexAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (%)Emission NatureReference
[Pt(pbt)(pzH)₂]PF₆~300-370, 385-420Not specifiedNot specified³IL/³MLCT acs.org
[Ir(pbtz)₂(btzpy)][PF₆]Not specified~600-66041Charge Transfer rsc.org
[Ir(tppy)₂(btzpy)][PF₆]Not specified~600-6602Charge Transfer rsc.org
Pt(pbt)(OH-pic) (Polymorph 2-Y)Not specified540Not specified³IL/³MLCT nih.govacs.org
Pt(pbt)(OH-pic) (Polymorph 2-R)Not specified656Not specified³MM(L+L')CT nih.govacs.org
Pt(pbt)(OH-pic) (Polymorph 2-B)Not specified740Not specified³MM(L+L')CT nih.govacs.org

Ligand Field Effects and Electronic Structure Modifications upon Complexation

The coordination of 2-phenylbenzo[f] acs.orgnih.govbenzothiazole to a metal center significantly modifies the electronic structure of both the ligand and the metal. The strength of the ligand field created by the pbt ligand and any ancillary ligands plays a crucial role in determining the electronic properties and, consequently, the magnetic and photophysical behavior of the complex.

Upon cyclometalation, the pbt ligand exerts a strong trans influence, which is evident in the bond lengths observed in crystal structures. For example, in platinum(II) complexes, the Pt-N bond trans to the metalated carbon is significantly longer than the Pt-N bond trans to another nitrogen atom. acs.org This reflects the strong sigma-donating character of the carbanionic carbon.

The electronic structure can be further tuned by introducing substituents on the pbt ligand. For instance, the introduction of an electron-donating dimethylamino group on the phenyl ring of the pbt ligand in a dinuclear platinum(II) complex leads to a destabilization of the HOMO and HOMO-1 orbitals, which are located on the modified pbt ligand. acs.org This contrasts with the unsubstituted analogue where the HOMO has a greater contribution from the platinum d-orbitals. acs.org

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to gain a deeper understanding of the electronic structure. These calculations help in assigning the nature of electronic transitions observed in the absorption and emission spectra. For example, in iridium(III) complexes, DFT calculations support the charge transfer nature of the emission. rsc.org Similarly, in platinum complexes, theoretical studies indicate that the nature of the excited state can change from a ³IL/³MLCT transition in monomers to a ³MM(L+L')CT (metal-metal-to-ligand-ligand charge transfer) in oligomers due to Pt···Pt interactions. nih.govacs.org The ligand field strength of ancillary ligands can also dramatically alter the electronic and magnetic properties of polynuclear complexes. harvard.edu

Supramolecular Interactions in Metal Complexes (e.g., π-π Stacking)

Supramolecular interactions, particularly π-π stacking, play a significant role in the solid-state structures and properties of metal complexes containing 2-phenylbenzo[f] acs.orgnih.govbenzothiazole. The planar, aromatic nature of the pbt ligand facilitates these interactions.

In the crystal packing of mononuclear platinum(II) complexes, dimers are often formed through intermolecular π-π stacking between the pbt ligands of adjacent molecules, with interplanar distances around 3.4-3.5 Å. acs.org These dimers can further organize into one-dimensional infinite chains supported by additional C-H···π and S···C interactions. acs.org

In dinuclear platinum(III) complexes, extended π-π stacking interactions between the pbt groups are also observed, leading to the formation of 1D chains with distances between the aromatic planes in the range of 3.4-3.5 Å. acs.org The presence of other ligands can also influence the supramolecular assembly. For example, in a cyclometalated Pt(II) complex with a picolinate co-ligand, the molecules stack in a columnar fashion with head-to-head arrangements stabilized by π-π stacking. nih.gov

The nature and extent of these supramolecular interactions can have a profound impact on the photophysical properties of the complexes in the solid state. Strong aggregation through Pt···Pt and π-π stacking interactions in certain polymorphs of a Pt(II) complex leads to a significant red-shift in the emission color compared to polymorphs where only weaker π-π stacking is present. nih.govacs.org These non-covalent interactions are crucial in dictating the packing of the molecules in the crystal lattice and can be modulated by factors such as the presence of solvent molecules, which can participate in hydrogen bonding and further stabilize the supramolecular architecture. nih.gov

Advanced Applications of 2 Phenylbenzo F 1 2 Benzothiazole in Materials Science and Chemical Sensing

Fluorescent Probes and Chemosensors

The inherent fluorescence of the naphthothiazole core is a key feature exploited in the design of chemosensors. By chemically modifying the core structure, researchers can create probes that signal the presence of specific analytes through a measurable change in their fluorescence properties.

Design Principles for Selective Analyte Detection (e.g., Cations, Anions, Small Molecules)

The design of selective chemosensors based on the 2-phenylnaphtho[2,3-d]thiazole framework hinges on the integration of two crucial components: a signaling unit (the fluorophore) and a recognition unit (the receptor). The naphthothiazole skeleton itself serves as an excellent fluorophore. The selectivity for a target analyte—be it a cation, anion, or small molecule—is achieved by attaching a specific receptor group to this fluorescent platform.

The fundamental design strategy involves creating a specific binding site for the target analyte. For instance, in the design of sensors for metal cations, ligands such as crown ethers, cryptands, or nitrogen-containing heterocycles can be appended to the main structure. These groups can selectively chelate with specific metal ions, causing a conformational change or an electronic perturbation that alters the fluorescence output of the naphthothiazole core.

For anion detection, receptor moieties capable of forming hydrogen bonds, such as urea, thiourea, or amide groups, are commonly incorporated. When these groups interact with an anion like cyanide or fluoride, the electronic properties of the entire molecule are modified, leading to a detectable optical response.

A prominent example of this design principle can be seen in derivatives of naphtho[2,3-d]thiazole-4,9-dione (B78148) . mdpi.com In these systems, the core structure is a tricyclic naphtho[2,3-d]thiazole-4,9-dione skeleton. By introducing various nitrogen-containing heterocyclic groups (e.g., morpholine, piperidine, thiomorpholine) at the 2-position of the thiazole (B1198619) ring, researchers can fine-tune the molecule's electronic and steric properties. mdpi.com This substitution directly influences the molecule's interaction with its environment and potential analytes, forming the basis for selective sensing. The introduction of these groups can lead to significant shifts in the emission wavelength, allowing for ratiometric sensing, a powerful technique that enhances detection accuracy. mdpi.com

Mechanistic Basis of Sensing (e.g., Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET))

The signaling mechanism of these fluorescent probes is typically governed by photophysical processes such as Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).

Intramolecular Charge Transfer (ICT) is a common mechanism in donor-acceptor (D-A) type fluorophores. In many naphthothiazole derivatives, the extended aromatic system can be functionalized with electron-donating and electron-withdrawing groups. Upon photoexcitation, an electron is transferred from the donor to the acceptor part of the molecule, creating an excited state with a large dipole moment. The energy of this ICT state, and thus the color of the emitted light, is highly sensitive to the local environment and to the binding of an analyte. Analyte interaction with the receptor site can enhance or inhibit the ICT process, causing a "turn-on," "turn-off," or ratiometric fluorescence response. For example, the substitution on the naphtho[2,3-d]thiazole-4,9-dione skeleton directly impacts the D-A character, and the binding of an analyte can modulate this charge transfer, resulting in a detectable signal. mdpi.com

Photoinduced Electron Transfer (PET) is another key mechanism. In a PET-based sensor, the fluorophore is linked to a receptor that also has a redox-active center (like a tertiary amine or a metal-coordinating group). In the "off" state, upon excitation, an electron from the receptor quenches the fluorescence of the fluorophore. When the target analyte binds to the receptor, it changes the receptor's redox potential, preventing the electron transfer process. This inhibition of quenching results in a restoration or "turn-on" of fluorescence.

The choice of mechanism depends on the specific design of the probe and the nature of the analyte to be detected. Both ICT and PET offer routes to highly sensitive and selective chemosensors.

Bioimaging Applications (focus on methodology and probe design)

The favorable photophysical properties of naphthothiazole derivatives, such as high quantum yields and large Stokes shifts, make them suitable for bioimaging applications. A large Stokes shift (the separation between the absorption and emission maxima) is particularly advantageous as it minimizes self-quenching and reduces background interference from scattered excitation light. mdpi.com

For bioimaging, probes must be designed to be water-soluble, biocompatible, and capable of localizing within specific cellular compartments or targeting particular biomolecules. This is often achieved by introducing hydrophilic groups or specific targeting ligands (e.g., peptides, antibodies) to the fluorophore.

Derivatives of naphtho[2,3-d]thiazole-4,9-dione have been investigated for their potential as fluorescent agents with antimicrobial properties. mdpi.com The design methodology involves creating compounds that are not only fluorescent but also bioactive. For example, compounds 5c (with a thiomorpholine (B91149) group) and 5e (with a 4-methylpiperazine group) derived from the naphtho[2,3-d]thiazole-4,9-dione core have demonstrated potent antimicrobial activity against bacteria like Staphylococcus aureus and MRSA. mdpi.com These molecules can serve a dual purpose: their fluorescence allows for imaging of their distribution and interaction with bacterial cells, while their inherent bioactivity provides a therapeutic effect. This combination is highly valuable for studying drug delivery and mechanisms of action.

The photophysical properties of these specific derivatives, such as their emission in the orange-red part of the spectrum (over 600 nm) in polar solvents, are beneficial for imaging in biological systems where background autofluorescence is often lower at longer wavelengths. mdpi.com

Photophysical and Antimicrobial Properties of Naphtho[2,3-d]thiazole-4,9-dione Derivatives mdpi.com
CompoundSubstituent at 2-positionEmission Max (nm) in DichloromethaneEmission Max (nm) in MethanolAntimicrobial Activity vs. S. aureus
5aBenzylamine516542Inactive
5bMorpholine575602Inactive
5cThiomorpholine580608Potent
5dPiperidine577602Inactive
5e4-Methylpiperazine578606Potent

Optoelectronic Materials and Devices

The rigid, planar, and electron-rich nature of fused-ring heterocyclic compounds like 2-phenylnaphtho[2,3-d]thiazole makes them attractive candidates for use in organic electronics. Their ability to self-assemble into ordered structures facilitates charge transport, a critical property for semiconductor applications.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, organic materials are used to generate light when an electric current is passed through them. The performance of an OLED depends heavily on the properties of the emissive layer material, which should exhibit high fluorescence quantum yield in the solid state, good charge carrier mobility, and thermal stability.

While specific data on the application of 2-phenylnaphtho[2,3-d]thiazole in OLEDs is not widely available, the properties of structurally related compounds suggest its potential. For example, derivatives of 2,1,3-benzothiadiazole (B189464) , another sulfur-containing heterocycle, are extensively used as building blocks for OLED materials. wikipedia.org These materials often function as electron-accepting units in donor-acceptor type emitters, which can be tuned to produce light across the visible spectrum. The extended conjugation and inherent fluorescence of the naphthothiazole core suggest it could serve as a highly efficient blue, green, or, with further functionalization, red emitter in OLED devices. The development of such materials would focus on enhancing solid-state emission, often by adding bulky side groups to prevent fluorescence quenching caused by close molecular packing (aggregation-caused quenching).

Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental building blocks of "plastic electronics," requiring semiconductor materials that can efficiently transport charge. The performance of an OFET is quantified by its field-effect mobility (how quickly charge carriers move through the material) and its on/off ratio (the ratio of current when the transistor is on versus off).

For a molecule to be an effective OFET material, it must form a well-ordered crystalline thin film with significant intermolecular orbital overlap. The extended π-system of the 2-phenylnaphtho[2,3-d]thiazole core is conducive to the strong π-π stacking interactions needed for efficient charge transport.

Research into similar fused-ring systems, such as benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, demonstrates the viability of this class of materials. mdpi.com Scientists have synthesized BTT derivatives that, when processed from solution, form the semiconductor layer in OFETs. These devices have shown promising p-channel (hole-transporting) behavior with good charge mobility and high on/off ratios. mdpi.com Given the structural similarities—a fused aromatic system containing a thiophene (B33073) (or thiazole) ring—it is highly probable that appropriately designed 2-phenylnaphtho[2,3-d]thiazole derivatives could also function as high-performance organic semiconductors in OFETs. The synthetic challenge would lie in attaching solubilizing groups (like alkyl chains) that allow for solution processing without disrupting the crucial intermolecular stacking in the solid state.

Dye-Sensitized Solar Cells (DSSCs)

The core principle of a dye-sensitized solar cell (DSSC) involves a photosensitizer—a dye—adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Upon light absorption, the dye injects an electron into the semiconductor's conduction band, initiating the flow of electric current. The efficiency of a DSSC is heavily reliant on the dye's ability to absorb light across the solar spectrum, its electrochemical properties, and its stability.

While direct studies on 2-Phenylbenzo[f] researchgate.netmdpi.combenzothiazole (B30560) as a DSSC sensitizer (B1316253) are not prominent, research on related benzothiazole and phenothiazine-based dyes offers valuable insights. These dyes typically feature a D-π-A (donor-π-bridge-acceptor) architecture. The benzothiazole or phenothiazine (B1677639) moiety often acts as the electron donor or part of the π-conjugated bridge.

For instance, novel phenothiazine dyes incorporating a 4-phenyl-2-(thiophen-2-yl)thiazole π-bridge have been synthesized and investigated for their photovoltaic performance. researchgate.net In these structures, the phenothiazine unit serves as the electron donor, and a cyanoacrylic acid group acts as the electron acceptor and anchoring group to the TiO₂ surface. The inclusion of the thiazole-containing bridge was found to influence the light-harvesting ability and electron-injection efficiency of the dye. researchgate.net

Similarly, computational studies on thiazole derivatives have been conducted to design novel absorber materials for high-performance DSSCs. solusiriset.com These studies often involve modifying the molecular structure by adding different electron-donating groups and extending the π-conjugation length to optimize the electronic and optical properties. The goal is to achieve a low energy gap and strong absorption in the visible and near-infrared regions. solusiriset.com

Table 1: Photovoltaic Parameters of DSSCs with Phenothiazine-Based Dyes (Illustrative Data)

DyeJsc (mA/cm²)Voc (V)FFPCE (%)Reference
Phenothiazine Derivative 1 17.960.700.486.22 nih.gov
Phenothiazine Derivative 2 11.870.630.544.22 nih.gov
Phenothiazine Derivative 3 12.800.700.564.80 nih.gov
N719 (Reference Dye) ---3.56 nih.gov

This table presents illustrative data from studies on phenothiazine derivatives to showcase typical performance metrics in DSSCs. Specific data for 2-Phenylbenzo[f] researchgate.netmdpi.combenzothiazole is not available.

Catalytic Applications (e.g., Photocatalysis)

Photocatalysis harnesses light energy to drive chemical reactions. Organic and organometallic compounds with specific photophysical properties can act as photocatalysts, absorbing light and transferring the energy to other molecules to facilitate transformations. Benzothiazole derivatives have been explored for their potential in this field.

One area of investigation involves the use of phenylbenzothiazole-based platinum(II) complexes as photocatalysts. These complexes can exhibit phosphorescence and are capable of sensitizing the formation of singlet oxygen (¹O₂), a highly reactive species used in photooxidation reactions. researchgate.net The photocatalytic activity of these complexes has been demonstrated in the photooxidation of substrates like p-bromothioanisol. researchgate.net

Furthermore, the broader family of 2-(2′-aminophenyl)benzothiazole derivatives has been recognized for its tunable fluorescent properties and has recently seen its first applications in photocatalysis. mdpi.com The coordination of these ligands to metal centers can enhance their photoredox properties, opening avenues for new catalytic applications. While the primary focus has often been on their luminescent and sensing capabilities, their potential to mediate light-driven chemical reactions is a growing area of research. mdpi.com

Table 2: Photocatalytic Activity of a Phenylbenzothiazole-Based Platinum Complex (Illustrative Example)

CatalystSubstrateReactionKey FindingReference
[Pt(pbt)(μ-pz)]₂ p-bromothioanisolPhotooxidationSuccessful generation of singlet oxygen leading to substrate oxidation. researchgate.net

This table provides an example of photocatalytic application of a related phenylbenzothiazole complex. Specific data for 2-Phenylbenzo[f] researchgate.netmdpi.combenzothiazole is not available.

Polymer Chemistry Applications

The incorporation of heterocyclic moieties like benzothiazole into polymer structures can impart desirable thermal, mechanical, and optoelectronic properties. These polymers find applications in various fields, including organic electronics, sensors, and biomedical materials.

While polymers based specifically on 2-Phenylbenzo[f] researchgate.netmdpi.combenzothiazole are not extensively documented, research on related structures provides a strong indication of their potential. For example, conjugated polymers based on naphtho[1,2-c:5,6-c]bis researchgate.netnih.govgoogle.comthiadiazole, a structurally related fused heterocyclic system, have been developed for use in polymer solar cells, achieving high power conversion efficiencies. researchgate.net

Thiazole-fused naphthalene (B1677914) diimide has been used to synthesize n-type conjugated polymers for applications in organic field-effect transistors (OFETs). nih.gov These polymers exhibit good electron mobility, which is crucial for the performance of n-type semiconductor materials. The planarity of the polymer backbone and the energy levels of the molecular orbitals are key factors determining their electronic properties. nih.gov

In another vein, benzothiazole-disulfide-based redox-responsive polymers have been created for biomedical applications. rsc.org These polymers can be used to create coatings that can be reversibly functionalized with biomolecules, such as peptides. This allows for the controlled attachment and release of cells from a surface, which is valuable for tissue engineering and other biomedical applications. rsc.org Additionally, thiazole-based polyurea derivatives have been synthesized and shown to possess antimicrobial properties. mdpi.com

The synthesis of polymers containing imidazo[2,1-b]thiazole (B1210989) units has also been reported, leading to materials with good solubility and thermal stability. rsc.org These examples underscore the versatility of thiazole and benzothiazole units in creating functional polymers with a wide range of properties and applications.

Future Research Trajectories and Emerging Paradigms

Development of Next-Generation Synthetic Methodologies

The synthesis of 2-arylbenzothiazoles has been a subject of extensive research, with numerous methods developed for the simpler benzo[d] isomer. nih.gov Future efforts for the more complex 2-Phenylbenzo[f] nih.govnih.govbenzothiazole (B30560) will likely focus on adapting and refining these strategies to improve efficiency, yield, and environmental compatibility.

Key synthetic approaches that warrant exploration include:

Condensation Reactions: Traditional methods involving the condensation of a 2-amino-3-mercaptonaphthalene derivative with benzaldehyde (B42025) or its derivatives remain a fundamental approach. nih.govmdpi.com A significant research trajectory will be the development of novel, highly efficient catalytic systems for this transformation. For instance, the use of green catalysts, such as choline (B1196258) chloride/urea ionic liquids, has been demonstrated for the synthesis of analogous 2-(benzothiazol-2-yl)-3H-benzo[f]chromen-3-ones via Knoevenagel condensation. researchgate.net

Metal-Catalyzed Cross-Coupling: Transition-metal-catalyzed reactions are a cornerstone of modern organic synthesis. google.com Developing palladium or copper-catalyzed cross-coupling reactions between a halogenated naphtho[1,2-d]thiazole (B8768961) and phenylboronic acid (Suzuki coupling) or other organometallic reagents could provide a versatile and modular route to a wide range of derivatives.

One-Pot Procedures: Multi-component, one-pot syntheses are highly desirable as they reduce waste, time, and cost. google.com Designing a one-pot reaction that combines 2-hydroxy-1-naphthaldehyde, an aminothiophenol equivalent, and other reagents under specific catalytic conditions could represent a significant advancement. researchgate.net Research into innovative pathways, such as those using K₂S₂O₈ as an oxidant in a one-pot reaction between a substituted benzothiazole and benzylamine, could be adapted for this more complex scaffold. google.com

Future methodologies will increasingly emphasize green chemistry principles, including the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions like microwave irradiation. google.comresearchgate.net

In-depth Exploration of Advanced Photophysical Phenomena

The extended π-system of 2-Phenylbenzo[f] nih.govnih.govbenzothiazole suggests it possesses intriguing photophysical properties, making it a prime candidate for applications in photonics and electronics. While data on this specific molecule is scarce, related structures provide a strong basis for future investigation.

Analogous compounds, such as 2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives, are known to be fluorescent brighteners. researchgate.net Similarly, related naphthoxazole derivatives absorb UV light in the 296–332 nm range and exhibit fluorescence emission between 368–404 nm. researchgate.net It is hypothesized that 2-Phenylbenzo[f] nih.govnih.govbenzothiazole will exhibit similar blue fluorescence with potentially high quantum yields.

Future research should focus on:

Comprehensive Spectroscopic Analysis: A thorough investigation of the absorption, emission, and fluorescence quantum yield in various solvents is necessary to establish a baseline understanding of its photophysical behavior.

Excited-State Dynamics: Probing the excited-state properties, including the potential for phenomena like Excited-State Intramolecular Proton Transfer (ESIPT), which is common in related heterocyclic systems, could reveal pathways for developing novel sensors and light-emitting materials. nih.gov

Structure-Property Relationships: Synthesizing a library of derivatives with different electron-donating or electron-withdrawing substituents on the phenyl or naphthyl rings will allow for systematic tuning of the photophysical properties. This will enable the modulation of emission color, quantum efficiency, and Stokes shift for specific applications. nih.gov

Table 1: Anticipated Photophysical Properties and Research Focus

PropertyPredicted Behavior/CharacteristicFuture Research FocusPotential Application
AbsorptionStrong absorption in the UV-A region (approx. 300-350 nm)Measure absorption spectra in various solvents to study solvatochromic effects.UV absorbers, optical brighteners
FluorescenceEmission in the blue region of the visible spectrum (approx. 370-450 nm)Determine fluorescence quantum yields and lifetimes. researchgate.netOrganic Light-Emitting Diodes (OLEDs), fluorescent probes
PhosphorescencePotential for triplet state emission at low temperatures (77 K). nih.govInvestigate intersystem crossing efficiency and triplet state lifetime.Photosensitizers in photodynamic therapy
Non-linear OpticsPossible two-photon absorption (TPA) due to extended π-system.Measure TPA cross-sections using techniques like Z-scan.Bio-imaging, optical data storage

Rational Design of Multifunctional Materials Based on 2-Phenylbenzo[f]nih.govnih.govbenzothiazole

The inherent properties of the benzothiazole nucleus as a versatile scaffold in medicinal and materials chemistry suggest that 2-Phenylbenzo[f] nih.govnih.govbenzothiazole can serve as a core building block for advanced multifunctional materials. nih.govnih.govmdpi.comkuleuven.be The development of such materials is a growing trend aimed at addressing complex diseases or creating devices with multiple capabilities. mdpi.com

Future design strategies should target:

Organic Electronics: The predicted fluorescence and charge-transport capabilities make this scaffold a candidate for use in Organic Light-Emitting Diodes (OLEDs). The extended conjugation could lead to improved charge mobility and thermal stability compared to smaller benzothiazole systems. beilstein-journals.org

Photoprotective Agents: Benzothiazole derivatives have been investigated as multifunctional agents for skin protection, combining UV-filtering and antioxidant properties. mdpi.comkuleuven.be The strong UV absorption of the benzo[f] scaffold could be harnessed to design superior sunscreen agents.

Photocatalysis: Platinum complexes of the simpler 2-phenylbenzothiazole (B1203474) have demonstrated photocatalytic activity, such as the photooxidation of thioanisole (B89551) through the generation of singlet oxygen. acs.org The enhanced light-harvesting ability of the benzo[f] derivative could lead to more efficient photocatalysts for organic synthesis or environmental remediation.

Predictive Modeling and High-Throughput Computational Screening

Computational chemistry offers powerful tools for accelerating the discovery and design of new materials. nih.gov Applying predictive modeling and high-throughput screening to 2-Phenylbenzo[f] nih.govnih.govbenzothiazole and its virtual derivatives can guide synthetic efforts toward the most promising candidates.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict ground-state geometries, electronic structures, and molecular orbitals (HOMO/LUMO levels), which are crucial for understanding reactivity and charge-transport properties.

Time-Dependent DFT (TD-DFT): TD-DFT is a workhorse method for predicting excited-state properties, including UV-Vis absorption and emission spectra. acs.orgmdpi.com This allows for the in silico screening of large libraries of virtual compounds to identify those with desired optical characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can predict how these molecules pack in the solid state or behave in solution, providing insights into material morphology and self-assembly properties, which are critical for applications like organic transistors. mdpi.com

Table 2: Computational Screening Parameters for Derivative Design

Computational MethodPredicted PropertyRelevance to Application
DFTHOMO/LUMO Energy GapPredicts electronic properties for OLEDs and organic semiconductors.
TD-DFTAbsorption/Emission WavelengthsGuides design of fluorescent dyes, sensors, and OLED emitters. mdpi.com
DFTIonization Potential / Electron AffinityAssesses stability and charge injection/transport in electronic devices.
ADMET PredictionAbsorption, Distribution, Metabolism, Excretion, ToxicityScreens for drug-likeness and potential toxicity in biomedical applications. nih.gov

Integration into Advanced Sensor Platforms and Systems

The fluorescent nature of the benzothiazole core makes it an excellent platform for developing chemosensors. nih.govnih.gov The strong and potentially tunable fluorescence of 2-Phenylbenzo[f] nih.govnih.govbenzothiazole can be exploited for the creation of highly sensitive and selective sensor systems.

Future research in this area should involve:

Design of Turn-On/Turn-Off Fluorescent Probes: By functionalizing the core structure with specific recognition moieties (e.g., crown ethers for cations, hydrogen-bonding groups for anions), sensors can be designed where the binding of a target analyte causes a significant change in fluorescence intensity (quenching or enhancement).

Sensing Mechanisms: Exploration of various sensing mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and aggregation-induced emission (AIE), will be critical. Derivatives of 2-(2′-aminophenyl)benzothiazole, for example, are known to exhibit tunable properties related to AIE and ESIPT, making them useful for sensing and bioimaging. nih.gov

Application in Biological and Environmental Sensing: Tailoring the scaffold with biocompatible or environmentally-selective groups could lead to advanced sensors for detecting metal ions in water, monitoring biological processes within cells, or identifying specific biomolecules. nih.govmdpi.com For instance, benzothiazole derivatives have been developed as multifunctional agents for targeting amyloid-beta aggregates in Alzheimer's disease. nih.gov

By pursuing these integrated research trajectories, the scientific community can systematically unlock the potential of 2-Phenylbenzo[f] nih.govnih.govbenzothiazole, transforming it from a chemical curiosity into a valuable component in the next generation of advanced materials and technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.